molecular formula C7H7NO4S B11898542 Ethyl 5-nitrothiophene-3-carboxylate

Ethyl 5-nitrothiophene-3-carboxylate

Cat. No.: B11898542
M. Wt: 201.20 g/mol
InChI Key: NPPUZRWXZGOUKH-UHFFFAOYSA-N
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Description

Ethyl 5-nitrothiophene-3-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a nitro group at the 5-position of the thiophene ring. It is widely used in various chemical syntheses and has significant applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitrothiophene-3-carboxylate typically involves the nitration of thiophene derivatives followed by esterification. One common method includes the nitration of thiophene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitrothiophene-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the nitration and esterification steps, minimizing the formation of by-products and ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Ethyl 5-aminothiophene-3-carboxylate.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

    Ester Hydrolysis: 5-nitrothiophene-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-nitrothiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-nitrothiophene-3-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Ethyl 5-nitrothiophene-3-carboxylate can be compared with other thiophene derivatives such as:

  • Ethyl 2-nitrothiophene-3-carboxylate
  • Mthis compound
  • Ethyl 5-aminothiophene-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the nitro and ester groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group at the 5-position makes it particularly suitable for certain types of chemical transformations and biological interactions .

Biological Activity

Ethyl 5-nitrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a nitro group at the 5-position and an ethyl carboxylate moiety. These structural components contribute to its unique reactivity and biological properties.

  • Molecular Formula : C8H7N1O2S1
  • Molecular Weight : 183.21 g/mol

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects.
  • Enzyme Inhibition : The thiophene ring can modulate the activity of various enzymes and receptors, impacting cellular pathways involved in disease processes .
  • Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization and enhancement of biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens, including multidrug-resistant strains.

  • Case Study : A study reported that derivatives of nitrothiophenes, including this compound, showed significant activity against Staphylococcus aureus and other Gram-positive bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be in the range of 4-16 µg/mL against tested bacterial strains.
PathogenMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through various pathways.

  • Mechanism : The reduction of the nitro group leads to the formation of reactive species that can damage DNA and disrupt cellular functions, ultimately triggering cell death .

Comparative Analysis with Related Compounds

This compound can be compared with other thiophene derivatives to highlight its unique properties:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
Ethyl 2-nitrothiophene-3-carboxylateLowModerate
Ethyl 5-aminothiophene-3-carboxylateHighLow

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

ethyl 5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4H,2H2,1H3

InChI Key

NPPUZRWXZGOUKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)[N+](=O)[O-]

Origin of Product

United States

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